PF-06873600 - 2185857-97-8

PF-06873600

Catalog Number: EVT-279261
CAS Number: 2185857-97-8
Molecular Formula: C20H27F2N5O4S
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06873600 is an orally bioavailable, small molecule inhibitor of cyclin-dependent kinases (CDKs) []. Classified as a CDK2/4/6 inhibitor [], it exhibits selective binding affinity towards CDK2, CDK4, and CDK6 []. This selectivity distinguishes it from broad-spectrum CDK inhibitors that have historically faced challenges due to safety concerns []. PF-06873600 plays a crucial role in scientific research as a tool to investigate the mechanisms of cell cycle regulation and tumorigenesis, and to explore potential therapeutic strategies for various cancer types.

Palbociclib

    Compound Description: Palbociclib is a highly selective, first-in-class, oral inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, which are key regulators of cell cycle progression. It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer in combination with endocrine therapy. [, ]

Abemaciclib

    Compound Description: Abemaciclib is another selective CDK4/6 inhibitor approved for the treatment of HR+, HER2- advanced or metastatic breast cancer in combination with endocrine therapy. []

    Relevance: Similar to palbociclib, abemaciclib is structurally related to PF-06873600 and shares the same target, CDK4/6. PF-06873600 demonstrates broader CDK inhibition by targeting CDK2 alongside CDK4/6, potentially offering a therapeutic advantage in cases of resistance to abemaciclib. []

Fulvestrant

    Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of HR+ breast cancer. [, ]

    Relevance: While not structurally related to PF-06873600, fulvestrant is often used in combination with CDK4/6 inhibitors, including PF-06873600, for the treatment of HR+ breast cancer. The combination of these agents targets different aspects of tumor growth and progression, potentially leading to synergistic antitumor effects. [, ]

Letrozole

    Compound Description: Letrozole is an aromatase inhibitor that reduces estrogen production and is used in the treatment of HR+ breast cancer. []

    Relevance: Similar to fulvestrant, letrozole is a hormonal therapy used alongside CDK4/6 inhibitors like PF-06873600 in the treatment of HR+ breast cancer. This combination aims to target both estrogen signaling and cell cycle progression, potentially leading to enhanced efficacy. []

CYC065

    Compound Description: CYC065 is a small molecule inhibitor of CDK2 and CDK9. []

    Relevance: CYC065 shares CDK2 inhibitory activity with PF-06873600 but also targets CDK9, unlike PF-06873600 which exhibits selectivity for CDK2/4/6. [, ] This difference in target profile could lead to distinct efficacy and safety profiles.

CDK2 Inhibitor-II

    Compound Description: CDK2 inhibitor-II is a selective small-molecule inhibitor of CDK2. []

Ebvaciclib

    Compound Description: Ebvaciclib is a potent and selective small molecule inhibitor of CDK2, CDK4 and CDK6. []

    Relevance: Ebvaciclib shares the same target profile as PF-06873600, targeting CDK2/4/6, and serves as a reference compound for structural optimization and evaluation of CDK2 inhibitory activity. [] The development and exploration of compounds like PF-06873600 with similar target profiles highlight the significance of CDK2/4/6 inhibition in cancer treatment.

Synthesis Analysis

The synthesis of Ebvaciclib involves several sophisticated organic chemistry techniques aimed at constructing its complex molecular framework. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Reactions: Key reactions may include:
    • Buchwald-Hartwig Coupling: This palladium-catalyzed reaction is essential for forming carbon-nitrogen bonds, crucial in building the backbone of Ebvaciclib.
    • Suzuki Coupling: Another palladium-catalyzed reaction that allows for the formation of carbon-carbon bonds, enhancing the molecule's structural complexity.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological testing.

The detailed synthetic pathway can vary based on specific research studies but generally emphasizes minimizing byproducts and maximizing yield .

Molecular Structure Analysis

Ebvaciclib's molecular structure can be characterized by its unique arrangement of atoms and functional groups that confer its biological activity.

  • Chemical Formula: The compound has a specific chemical formula that defines its composition.
  • 3D Structure: Utilizing X-ray crystallography or NMR spectroscopy, researchers can elucidate the three-dimensional conformation of Ebvaciclib, which is vital for understanding its interaction with biological targets.
  • Data: Key data points include bond lengths, angles, and dihedral angles that are critical for computational modeling and predicting interactions with target proteins.
Chemical Reactions Analysis

Ebvaciclib undergoes various chemical reactions that are significant in both its synthesis and biological activity:

  1. Deprotection Reactions: During synthesis, protective groups may be used to prevent unwanted reactions; these groups are later removed to yield the active form of the compound.
  2. Stability Studies: Understanding how Ebvaciclib reacts under different conditions (pH, temperature) is crucial for determining its shelf life and efficacy in clinical settings.
  3. Biological Reactions: In vivo, Ebvaciclib interacts with cyclin-dependent kinases, leading to downstream effects that inhibit cancer cell proliferation.
Mechanism of Action

The mechanism of action of Ebvaciclib primarily involves:

  • Inhibition of Cyclin-Dependent Kinases: By binding to cyclin-dependent kinases, Ebvaciclib disrupts their activity, leading to cell cycle arrest at specific checkpoints (G1 phase).
  • Induction of Apoptosis: The inhibition of these kinases can trigger apoptotic pathways in cancer cells, resulting in programmed cell death.
  • Data Supporting Mechanism: Preclinical studies have demonstrated significant reductions in tumor growth in models treated with Ebvaciclib compared to controls .
Physical and Chemical Properties Analysis

Ebvaciclib exhibits several physical and chemical properties that influence its behavior as a therapeutic agent:

  • Solubility: The compound's solubility in various solvents is critical for formulation development.
  • Melting Point: The melting point provides insights into purity and stability.
  • Spectroscopic Data: Techniques such as infrared spectroscopy and nuclear magnetic resonance provide information about functional groups and molecular interactions.

These properties are essential for optimizing drug formulation and delivery methods .

Applications

Ebvaciclib has several scientific applications:

  1. Cancer Therapy: Its primary application lies in oncology as a treatment option for hormone receptor-positive breast cancer and potentially other malignancies.
  2. Research Tool: It serves as a valuable tool in research settings to study cell cycle regulation and the effects of cyclin-dependent kinase inhibition on cancer cell biology.
  3. Combination Therapies: Ongoing studies are exploring its use in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer treatment.

Properties

CAS Number

2185857-97-8

Product Name

Ebvaciclib

IUPAC Name

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C20H27F2N5O4S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1

InChI Key

QIEKHLDZKRQLLN-FOIQADDNSA-N

SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O

Solubility

Soluble in DMSO

Synonyms

PF-06873600; PF 06873600; PF06873600;

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.